

NSC 109555 (DDUG): A Technical Guide to a Selective Chk2 Inhibitor

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Compound of Interest		
Compound Name:	NSC 109555	
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Introduction

NSC 109555, also known as DDUG [4,4'-diacetyldiphenylurea-bis(guanylhydrazone)], is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2).[1] As an ATP-competitive inhibitor, **NSC 109555** represents a novel chemotype with significant potential in cancer therapy, particularly in combination with DNA-damaging agents.[2] This technical guide provides a comprehensive overview of **NSC 109555**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

NSC 109555 functions as a selective, reversible, and ATP-competitive inhibitor of Chk2, a critical serine/threonine kinase in the DNA damage response pathway.[2][3] Structural studies have confirmed that **NSC 109555** binds to the ATP-binding pocket of the Chk2 catalytic domain.[1] This inhibition prevents the autophosphorylation of Chk2 and the subsequent phosphorylation of its downstream targets, thereby disrupting the cell cycle checkpoint and promoting apoptosis in cancer cells.[4]

Quantitative Data

The inhibitory activity and selectivity of **NSC 109555** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

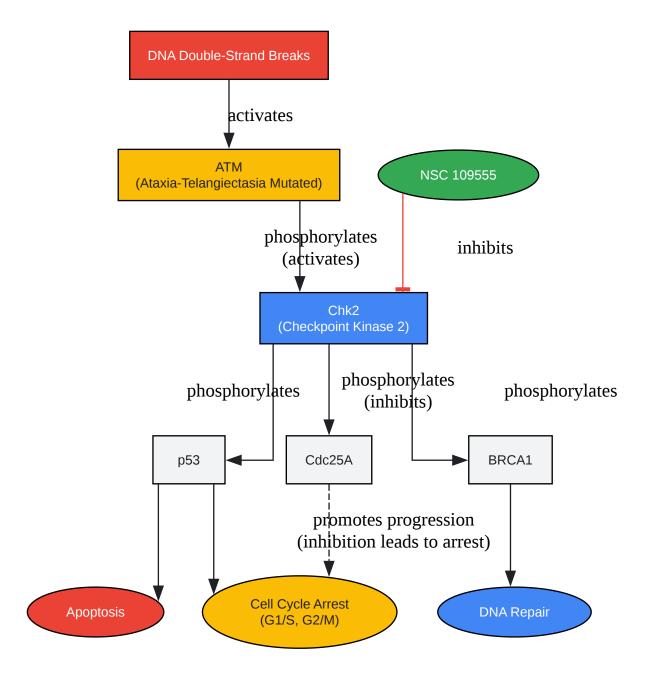


Target	IC50 (nM)	Assay Type	Reference
Chk2	200	Cell-free kinase assay	[4][5]
Chk2 (Histone H1 phosphorylation)	240	In vitro kinase assay	[1][4]
Chk1	>10,000	Kinase assay	[3]
Brk	210	Kinase assay	[4][5]
c-Met	6,000	Kinase assay	[4][5]
IGFR	7,400	Kinase assay	[4][5]
LCK	7,100	Kinase assay	[4][5]

Signaling Pathways

NSC 109555 primarily targets the Chk2 signaling pathway, which is a crucial component of the DNA damage response. The following diagram illustrates the canonical Chk2 pathway and the point of inhibition by **NSC 109555**.





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Chk2 signaling pathway and NSC 109555 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involving NSC 109555.

In Vitro Chk2 Kinase Assay

This protocol is adapted from studies characterizing the inhibitory activity of NSC 109555.



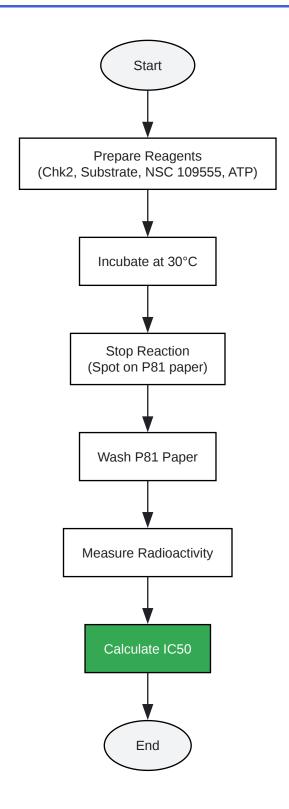
Objective: To determine the IC50 of NSC 109555 against Chk2 kinase.

Materials:

- Recombinant human Chk2 enzyme
- Histone H1 as substrate
- NSC 109555
- [y-32P]ATP
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
- P81 phosphocellulose paper
- · Phosphoric acid
- Scintillation counter

- Prepare serial dilutions of NSC 109555 in DMSO.
- In a reaction tube, combine the recombinant Chk2 enzyme, Histone H1, and the desired concentration of **NSC 109555** in the kinase assay buffer.
- Initiate the kinase reaction by adding [γ-32P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Measure the radioactivity on the P81 paper using a scintillation counter.
- Calculate the percentage of kinase inhibition at each NSC 109555 concentration and determine the IC50 value.





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Workflow for an in vitro Chk2 kinase assay.

Cell Viability Assay (MTT Assay)



This protocol is based on studies evaluating the cytotoxic effects of **NSC 109555** in combination with other agents.

Objective: To assess the effect of **NSC 109555**, alone or in combination with gemcitabine, on the viability of pancreatic cancer cells.

Materials:

- Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)
- NSC 109555
- Gemcitabine
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- · 96-well plates
- Microplate reader

- Seed pancreatic cancer cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of NSC 109555, gemcitabine, or a combination of both for a specified duration (e.g., 72 hours).
- Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
- Solubilize the formazan crystals by adding DMSO to each well.
- Measure the absorbance at 570 nm using a microplate reader.



 Calculate cell viability as a percentage of the untreated control and determine the synergistic effects of the combination treatment.

Western Blot Analysis of Chk2 Phosphorylation

This protocol is designed to examine the effect of **NSC 109555** on the phosphorylation of Chk2 in response to DNA damage.

Objective: To detect the levels of phosphorylated Chk2 (p-Chk2) and total Chk2 in cells treated with **NSC 109555** and a DNA-damaging agent.

Materials:

- Cancer cell line of interest
- NSC 109555
- DNA-damaging agent (e.g., gemcitabine, etoposide)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-p-Chk2 (e.g., Thr68) and anti-total Chk2
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- SDS-PAGE equipment and reagents
- Western blotting apparatus

- Treat cells with NSC 109555 for a specified time, followed by treatment with a DNAdamaging agent.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane and incubate with the primary antibody against p-Chk2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with the primary antibody against total Chk2 as a loading control.

Autophagy Detection by LC3 Conversion

This protocol is for assessing the induction of autophagy by **NSC 109555**.

Objective: To detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation, in cells treated with **NSC 109555**.

Materials:

- Cell line of interest (e.g., L1210 leukemia cells)
- NSC 109555
- Lysis buffer
- Primary antibody: anti-LC3
- HRP-conjugated secondary antibody
- Western blotting reagents and equipment

- Treat cells with NSC 109555 for various time points.
- Prepare cell lysates and perform Western blotting as described in the previous protocol.
- Probe the membrane with an anti-LC3 antibody.



Analyze the blot for the appearance and intensity of the LC3-I and LC3-II bands. An increase
in the LC3-II/LC3-I ratio indicates autophagy induction.

Conclusion

NSC 109555 is a valuable research tool for studying the role of Chk2 in the DNA damage response and other cellular processes. Its selectivity and well-characterized mechanism of action make it a strong candidate for further investigation as a potential therapeutic agent, particularly in combination with existing cancer treatments. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising Chk2 inhibitor.

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